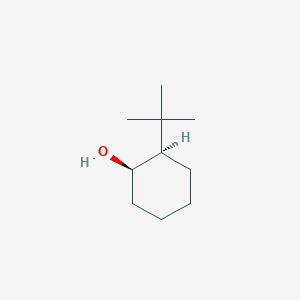
LZ2HR826BL
Vue d'ensemble
Description
LZ2HR826BL, also known as trans-2-tert-butylcyclohexanol, is an organic compound with the molecular formula C10H20O. It is a stereoisomer of cyclohexanol, characterized by the presence of a tert-butyl group at the second position of the cyclohexane ring and a hydroxyl group at the first position. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LZ2HR826BL can be achieved through several methods. One common approach involves the hydrogenation of 2-tert-butylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the ketone group to a hydroxyl group, yielding the desired cyclohexanol derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its purest form .
Analyse Des Réactions Chimiques
Types of Reactions
LZ2HR826BL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to 2-tert-butylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, the reduction of 2-tert-butylcyclohexanone to cyclohexanol can be achieved using hydrogen gas and a palladium catalyst.
Major Products Formed
The major products formed from these reactions include 2-tert-butylcyclohexanone (oxidation), 2-tert-butylcyclohexyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
LZ2HR826BL has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism by which LZ2HR826BL exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2R)-rel-
- Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2S)-rel-
- Cyclohexanol, 2-(1,1-dimethylethyl)-, cis-
Uniqueness
LZ2HR826BL is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The (1R,2R) configuration provides distinct properties compared to its stereoisomers, making it valuable for specific applications in asymmetric synthesis and chiral resolution .
Propriétés
Numéro CAS |
470666-82-1 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(1R,2R)-2-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Clé InChI |
DLTWBMHADAJAAZ-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1CCCC[C@H]1O |
SMILES canonique |
CC(C)(C)C1CCCCC1O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













